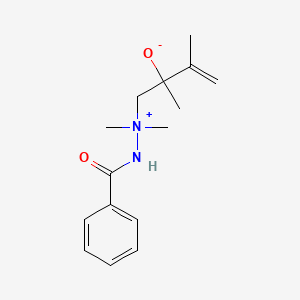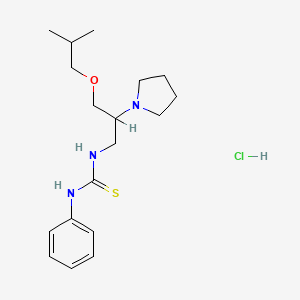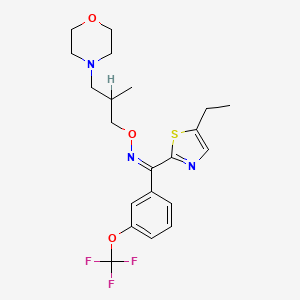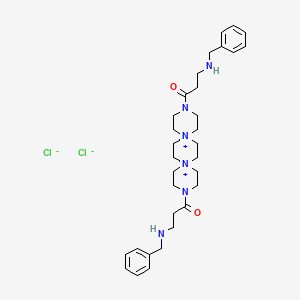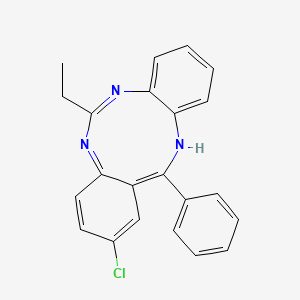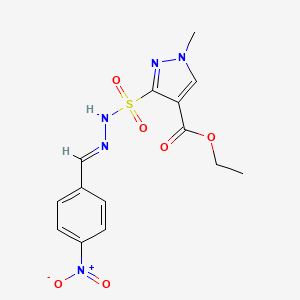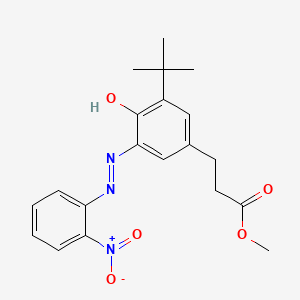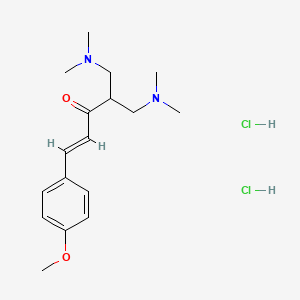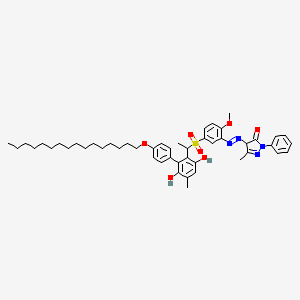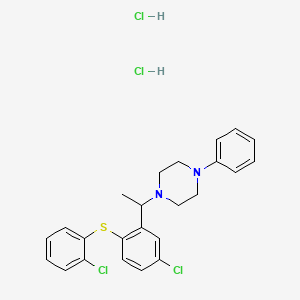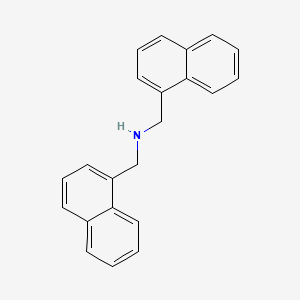
Bis(1-naphthylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(1-naphthylmethyl)amine can be synthesized through the catalytic hydrogenation of 1-naphthonitrile . This process involves the use of a catalyst, such as Ruthenium , under specific conditions to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including catalytic hydrogenation and purification through crystallization .
Chemical Reactions Analysis
Types of Reactions: Bis(1-naphthylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as or .
Reducing Agents: Such as or .
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives , while reduction may produce secondary amines .
Scientific Research Applications
Chemistry: Bis(1-naphthylmethyl)amine is used as a building block in organic synthesis to produce dyes, pigments, and other organic compounds .
Biology and Medicine: In biological research, it is used to study the effects of amine derivatives on various biological systems.
Industry: The compound is utilized in the production of materials with specific properties, such as photoluminescent materials and optoelectronic devices .
Mechanism of Action
The mechanism by which bis(1-naphthylmethyl)amine exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Naphthylmethylamine: Used as a building block in organic synthesis and has applications in producing dyes and pharmaceuticals.
N,N-bis(2-hydroxy-1-naphthylmethyl)amine: Known for its moderate inhibitory activity on neutrophils and potential anti-inflammatory properties.
Uniqueness: Bis(1-naphthylmethyl)amine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Properties
CAS No. |
5798-49-2 |
|---|---|
Molecular Formula |
C22H19N |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)methanamine |
InChI |
InChI=1S/C22H19N/c1-3-13-21-17(7-1)9-5-11-19(21)15-23-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14,23H,15-16H2 |
InChI Key |
GKMOEOCCICICGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


